4-Ethenyl-3-formylphenyl dimethylcarbamate
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Overview
Description
4-Ethenyl-3-formylphenyl dimethylcarbamate is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of an ethenyl group, a formyl group, and a dimethylcarbamate group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-formylphenyl dimethylcarbamate typically involves the reaction of 2,5-dihydroxybenzaldehyde with dimethylcarbamic acid . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The detailed synthetic route may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-formylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Ethenyl-3-carboxyphenyl dimethylcarbamate.
Reduction: 4-Ethenyl-3-hydroxyphenyl dimethylcarbamate.
Substitution: Halogenated derivatives such as 4-Ethenyl-3-chlorophenyl dimethylcarbamate.
Scientific Research Applications
4-Ethenyl-3-formylphenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3-formylphenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-4-vinylphenyl dimethylcarbamate
- 4-Formyl-3-vinylphenyl dimethylcarbamate
- 3-Formyl-4-ethynylphenyl dimethylcarbamate
Uniqueness
4-Ethenyl-3-formylphenyl dimethylcarbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
649722-44-1 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(4-ethenyl-3-formylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H13NO3/c1-4-9-5-6-11(7-10(9)8-14)16-12(15)13(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
CWAUEKIKVWCIEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=C(C=C1)C=C)C=O |
Origin of Product |
United States |
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